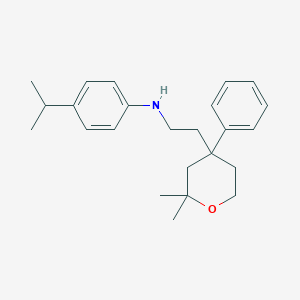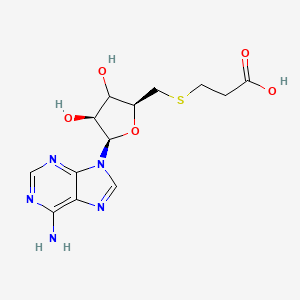
endo-BCN-Fmoc-L-Lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Endo-BCN-Fmoc-L-Lysine is a compound that serves as a linker containing the lyophilic bidentate macrocyclic ligand endo-BCN. This compound is particularly significant in the field of click chemistry, where it can react with molecules containing azide groups to form stable triazoles in the absence of catalysts . The molecular formula of this compound is C32H36N2O6, and it has a molecular weight of 544.64 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Endo-BCN-Fmoc-L-Lysine is synthesized through a series of chemical reactions involving the introduction of the endo-BCN moiety and the Fmoc-protected L-lysine. The synthesis typically involves the following steps:
Protection of L-Lysine: The amino groups of L-lysine are protected using Fmoc (9-fluorenylmethoxycarbonyl) groups.
Introduction of endo-BCN: The endo-BCN moiety is introduced through a reaction with a suitable precursor, such as a bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonyl compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is typically produced in solid form and stored under inert gas at -20°C to prevent degradation .
化学反应分析
Types of Reactions
Endo-BCN-Fmoc-L-Lysine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: Reacts with azide-containing molecules to form stable triazoles without the need for catalysts
Substitution Reactions: The Fmoc group can be removed under basic conditions to expose the amino groups of L-lysine for further functionalization.
Common Reagents and Conditions
Azide-containing molecules: Used in click chemistry reactions to form triazoles.
Basic conditions: Used to remove the Fmoc protecting group.
Major Products Formed
Triazoles: Formed through click chemistry reactions with azide-containing molecules
Deprotected L-lysine derivatives: Formed by removing the Fmoc group under basic conditions.
科学研究应用
Endo-BCN-Fmoc-L-Lysine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of macrocyclic complexes and in click chemistry reactions
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Medicine: Utilized in the synthesis of drug delivery systems and diagnostic agents
Industry: Applied in the production of advanced materials and nanotechnology
作用机制
Endo-BCN-Fmoc-L-Lysine exerts its effects through the formation of stable triazoles in click chemistry reactions. The endo-BCN moiety reacts with azide groups to form triazoles, which are highly stable and can be used to link various molecules together. This mechanism is particularly useful in the development of antibody-drug conjugates, where the linker ensures the stable attachment of the drug to the antibody .
相似化合物的比较
Similar Compounds
Endo-BCN-NHS Ester: Another compound containing the endo-BCN moiety, used in similar click chemistry reactions.
Fmoc-L-Lysine: A simpler compound without the endo-BCN moiety, used in peptide synthesis.
Uniqueness
Endo-BCN-Fmoc-L-Lysine is unique due to its combination of the endo-BCN moiety and Fmoc-protected L-lysine. This combination allows it to participate in click chemistry reactions while also being suitable for peptide synthesis and other functionalizations .
属性
分子式 |
C32H36N2O6 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC 名称 |
(2S)-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H36N2O6/c35-30(36)29(17-9-10-18-33-31(37)39-19-27-25-11-3-1-2-4-12-26(25)27)34-32(38)40-20-28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h5-8,13-16,25-29H,3-4,9-12,17-20H2,(H,33,37)(H,34,38)(H,35,36)/t25-,26+,27?,29-/m0/s1 |
InChI 键 |
SIGNVLQONFQEFM-JYZUEOAFSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)







